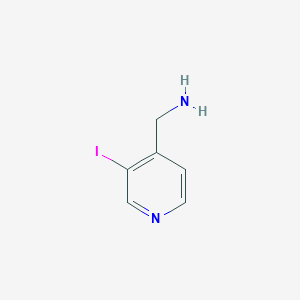
(3-Iodopyridin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Iodopyridin-4-yl)methanamine is an organic compound with the molecular formula C6H7IN2. It is a derivative of pyridine, where an iodine atom is substituted at the third position and a methanamine group is attached to the fourth position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodopyridin-4-yl)methanamine typically involves the iodination of pyridine derivatives followed by the introduction of the methanamine group. One common method is the iodination of 4-pyridinemethanamine using iodine and a suitable oxidizing agent. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as copper iodide to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(3-Iodopyridin-4-yl)methanamine undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the iodine substituent to other functional groups, such as hydrogen or alkyl groups, using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Deiodinated or alkylated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Iodopyridin-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of (3-Iodopyridin-4-yl)methanamine involves its interaction with various molecular targets and pathways. The iodine substituent can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to biological targets. The methanamine group can form hydrogen bonds, further affecting the compound’s interactions with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodopyridine: Similar structure but with iodine at the second position.
4-Iodopyridine: Iodine substituted at the fourth position.
3-Iodopyridine: Iodine substituted at the third position without the methanamine group.
Uniqueness
(3-Iodopyridin-4-yl)methanamine is unique due to the presence of both the iodine and methanamine groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C6H7IN2 |
|---|---|
Peso molecular |
234.04 g/mol |
Nombre IUPAC |
(3-iodopyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H7IN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3,8H2 |
Clave InChI |
ZJKOANKAVWURKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1CN)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



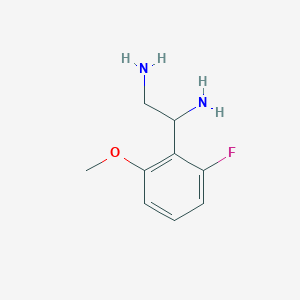
![1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13039749.png)

![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B13039762.png)

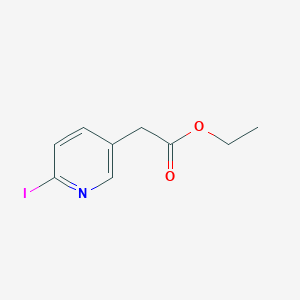

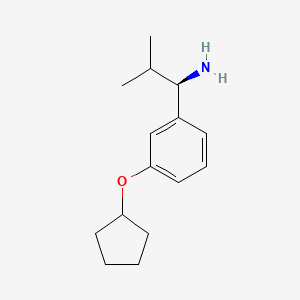
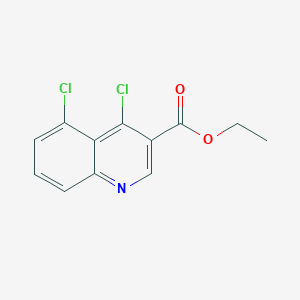

![Benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13039798.png)

![6-((1-Ethyl-1H-1,2,4-triazol-5-YL)methoxy)-3-(2-fluorophenyl)-7-isopropyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13039816.png)
